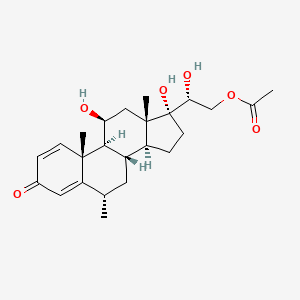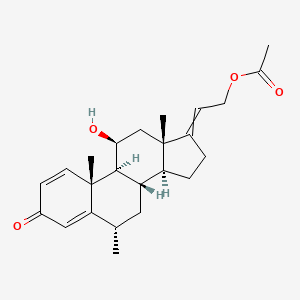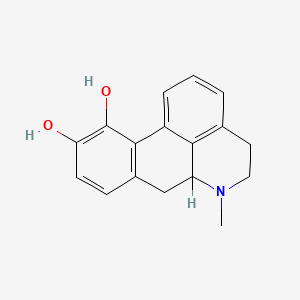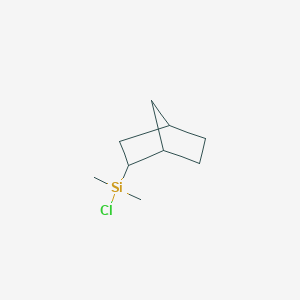
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a synthetic compound belonging to the class of esters. It is known for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate typically involves esterification reactions. The process begins with the reaction of dodecanoic acid and tetradecanoic acid with glycerol under acidic conditions to form the intermediate esters. These intermediates are then further reacted with tetradecanoic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and tetradecanoic acid.
Reduction: Formation of dodecanol and tetradecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the ester compound.
相似化合物的比较
Similar Compounds
- (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) dodecanoate
- (3-Dodecanoyloxy-2-dodecanoyloxypropyl) tetradecanoate
- (3-Tetradecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
Uniqueness
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physicochemical properties. This uniqueness makes it particularly effective in applications requiring specific lipid interactions, such as drug delivery and cosmetic formulations.
属性
IUPAC Name |
(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBCBXMLXHJYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)




